molecular formula C18H19BCl2O3 B6321029 2-(4-Benzyloxy-3,5-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096994-79-3

2-(4-Benzyloxy-3,5-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6321029
CAS RN: 2096994-79-3
M. Wt: 365.1 g/mol
InChI Key: NTKMPYCYXNDJRJ-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-3,5-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a versatile chemical compound that has been used in a wide range of scientific research applications. It is a type of boron-containing organic compound, also known as a boronate ester, and is composed of a boron atom bound to an organic group. This compound is highly reactive and has been used in a variety of reactions, including those involving boron-based reagents. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds.

Scientific Research Applications

2-(4-Benzyloxy-3,5-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It has also been used as a catalyst in organic reactions, such as the Ullmann reaction. In addition, it has been used in the synthesis of boron-containing compounds, such as boronic esters and boronic acids. Finally, it has been used in the synthesis of boron-containing polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-3,5-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is known that the boron atom in the compound is highly reactive and can readily react with a variety of other compounds. For example, it can react with aldehydes or ketones to form boronate esters, or it can react with other boron-containing compounds to form boron-containing polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Benzyloxy-3,5-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane are not yet fully understood. However, it is known that the compound is highly reactive and can readily react with a variety of other compounds. In addition, it has been used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. Therefore, it is likely that the compound could have a variety of biochemical and physiological effects, depending on the type of compound it is used to synthesize.

Advantages and Limitations for Lab Experiments

2-(4-Benzyloxy-3,5-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is highly reactive and can readily react with a variety of other compounds. This makes it useful for a variety of reactions, including those involving boron-based reagents. In addition, it is relatively easy to synthesize from a variety of starting materials. Finally, it is relatively non-toxic and has a low environmental impact.
On the other hand, there are a number of limitations to using 2-(4-Benzyloxy-3,5-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in laboratory experiments. For example, the compound is relatively expensive and may not be suitable for large-scale experiments. In addition, the compound is highly reactive and can react with a variety of other compounds, which may lead to unwanted side reactions. Finally, the compound is relatively unstable and may degrade over time.

Future Directions

There are a number of potential future directions for 2-(4-Benzyloxy-3,5-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. For example, the compound could be used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. In addition, it could be used as a catalyst in organic reactions, such as the Ullmann reaction. Finally, it could be used in the synthesis of boron-containing polymers and other materials.

Synthesis Methods

2-(4-Benzyloxy-3,5-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of a boronic acid with an aldehyde or ketone. This reaction is known as the Ullmann reaction and is typically carried out in the presence of a base and a catalyst. For example, the reaction of 4-benzyloxy-3,5-dichlorophenyl boronic acid and acetone can be used to form 2-(4-Benzyloxy-3,5-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature.

properties

IUPAC Name

2-(3,5-dichloro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BCl2O3/c1-18(2)11-23-19(24-12-18)14-8-15(20)17(16(21)9-14)22-10-13-6-4-3-5-7-13/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKMPYCYXNDJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyloxy-3,5-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

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